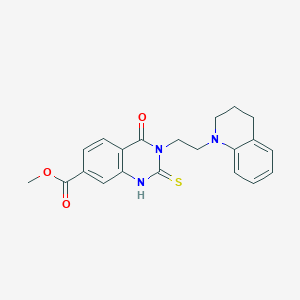
methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex heterocyclic compound It features a quinoline ring fused with a quinazoline ring system, incorporating both an oxo (carbonyl) and a thioxo (sulfur) group, and is methylated on the carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions starting with readily available precursors. Key steps may include the cyclization of a quinoline derivative with a suitable diketone and thiourea, followed by methylation of the carboxyl group. Typical reaction conditions involve the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial-scale synthesis would likely require optimization of these steps to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction parameters, and the use of catalysts to enhance reaction rates. Additionally, the purification steps would need to be scalable, potentially involving crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo a variety of chemical reactions:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or m-chloroperoxybenzoic acid under mild to moderate conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions will vary depending on the target substitution, often requiring specific bases, acids, or catalysts.
Major Products
The products of these reactions can include a range of derivatives with altered electronic and steric properties, potentially useful for further applications in pharmaceuticals or materials science.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, this compound serves as a building block for the construction of more complex molecules, especially those with potential biological activity.
Biology and Medicine
It could be investigated for its pharmacological properties, such as potential anti-cancer, anti-microbial, or anti-inflammatory activities. Its unique structure might interact with biological targets in novel ways.
Industry
In materials science, derivatives of this compound could find applications in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing cellular pathways through binding interactions. The presence of the oxo and thioxo groups can facilitate hydrogen bonding or ionic interactions with molecular targets, altering their function.
Comparación Con Compuestos Similares
Compared to other quinoline or quinazoline derivatives, this compound's dual ring system and the presence of oxo and thioxo groups make it particularly unique. Similar compounds might include:
Quinoline derivatives: Often used in anti-malarial drugs.
Quinazoline derivatives: Common in certain anti-cancer therapies.
Thioxo derivatives: Notable for their varied roles in pharmaceuticals and materials science.
Its unique combination of features may offer distinct advantages in terms of binding affinity, stability, and specificity.
Conclusion
Methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound with diverse potential applications. Its complex structure opens avenues for various chemical reactions and scientific research, making it a compound of significant interest in multiple fields.
Propiedades
IUPAC Name |
methyl 3-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-27-20(26)15-8-9-16-17(13-15)22-21(28)24(19(16)25)12-11-23-10-4-6-14-5-2-3-7-18(14)23/h2-3,5,7-9,13H,4,6,10-12H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILHUWAGNXNANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













